REACTION_CXSMILES
|
[CH2:1](C1C2C(=CC=CC=2)NC=1)[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.C(O[CH2:28][CH3:29])(OCC)OCC>CO>[CH:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[N:4]=[C:3]3[CH:1]=[C:2]4[C:3](=[N:4][C:5]5[C:10]4=[CH:9][CH:8]=[CH:7][CH:6]=5)[CH:29]=[C:28]3[C:6]=12
|
Name
|
|
Quantity
|
50.69 g
|
Type
|
reactant
|
Smiles
|
C(C1=CNC2=CC=CC=C12)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
30.55 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
640 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2000-ml three-necked flask that had been deaerated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
ADDITION
|
Details
|
To the mixture was added dropwise 5.0 g (0.0515 mole) of concentrated sulfuric over 3 minutes
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reddish brown crystals formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure and 36.81 g of solid C
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1438 mol | |
YIELD: PERCENTYIELD | 69.9% | |
YIELD: CALCULATEDPERCENTYIELD | 139.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |